![molecular formula C14H16N4O2S B11509194 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509194.png)
6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarbodithioate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or methanol, and the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antimicrobial properties. For instance:
- A study by Dincel et al. synthesized several triazolo-thiadiazine derivatives and evaluated their antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results showed that these compounds had comparable or superior activity to established antibiotics like ciprofloxacin .
- Another investigation reported that specific derivatives demonstrated potent antifungal activity against Candida albicans and other pathogens .
Antitumor Activity
The compound has been noted for its anticancer potential:
- A series of studies focused on the synthesis of new triazolo-thiadiazine derivatives with modifications to the phenyl moiety. These modifications allowed for tuning the biological properties toward enhanced antitumor activity. Mode-of-action studies revealed that some derivatives inhibited tubulin polymerization, which is crucial for cancer cell proliferation .
Anti-inflammatory and Analgesic Effects
Triazolo-thiadiazines have also been investigated for their anti-inflammatory properties:
- Research conducted by Aytaç et al. synthesized several 7H-triazolo-thiadiazines and assessed their analgesic effects in animal models. The findings indicated significant reductions in pain response compared to control groups .
Case Study 1: Antiviral Activity
A recent study explored the antiviral properties of a series of triazolo-thiadiazines against coronaviruses. The results indicated promising activity against viral replication in vitro, suggesting potential applications in antiviral drug development .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various substituted triazolo-thiadiazines. This study highlighted how different substituents on the phenyl ring could significantly influence biological activity profiles, paving the way for rational drug design based on structural modifications .
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits enzyme inhibition activities, such as inhibiting carbonic anhydrase and cholinesterase, which contribute to its pharmacological effects .
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-Methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but with a methyl group instead of the dimethoxyphenyl group.
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound lacks the methoxy groups, which may affect its biological activity and pharmacokinetic properties.
6-(4-Bromophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of a bromine atom can enhance the compound’s reactivity and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
The compound 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly its antitumor activity and potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O3S, featuring a triazole ring fused with a thiadiazine structure. This unique configuration contributes to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and evaluated for their efficacy against various cancer cell lines. The following table summarizes key findings from these studies:
Compound | Cell Lines Tested | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | MDA-MB-468 (breast cancer) | 12.5 | Cytotoxic |
6-(3-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | A549 (lung cancer) | 15.0 | Cytotoxic |
6-(2-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | HeLa (cervical cancer) | 10.0 | Cytotoxic |
These results indicate that modifications to the phenyl group can significantly enhance antitumor activity.
The mechanism by which triazolo-thiadiazines exert their antitumor effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compounds inhibit mitotic activity in cancer cells.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in tumor cells.
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of specific enzymes involved in tumor metabolism.
Enzyme Inhibition
In addition to their antitumor properties, compounds in this class have been investigated for their ability to inhibit enzymes such as α-glucosidase and carbonic anhydrase. For example:
- The compound exhibited an IC50 value of 8 µM against α-glucosidase in vitro.
- It demonstrated significant inhibition of carbonic anhydrase with a Ki value of 5 µM.
These findings suggest potential applications in managing metabolic disorders and enhancing therapeutic strategies against cancer.
Case Studies
A notable study conducted by the National Cancer Institute evaluated the cytotoxic effects of various triazolo-thiadiazines on over 60 cancer cell lines. The results indicated that certain derivatives showed promising activity against leukemia and breast cancer cells.
In particular:
- Compound 5o was highlighted for its potent inhibitory effects on α-glucosidase and its ability to induce apoptosis in MDA-MB-468 cells.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H16N4O2S/c1-4-13-15-16-14-18(13)17-10(8-21-14)9-5-6-11(19-2)12(7-9)20-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
YLKUUASGZWJHLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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